N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring and substituted with a phenylacetamide moiety. This structure positions it within a class of bioactive molecules known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The benzothiazole and thiazole moieties are critical for interactions with biological targets, while the phenylacetamide group contributes to solubility and binding specificity.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(10-12-6-2-1-3-7-12)21-18-20-14(11-23-18)17-19-13-8-4-5-9-15(13)24-17/h1-9,11H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIQDUJUJDFRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach is the reaction of 1,3-benzothiazol-2-amine with phenylacetyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying biological activities.
Biology: In biological research, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is studied for its potential antibacterial and antifungal properties. It has shown promise in inhibiting the growth of various pathogenic microorganisms.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional Differences
- Substituent Effects: The target compound’s phenyl group (vs. hydroxyl, coumarin, or piperazine in analogues) influences lipophilicity and target selectivity.
- Biological Activity : The 1,2,4-triazole derivatives () with 6-fluoro or 6-methyl substituents on benzothiazole exhibit potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that electron-withdrawing or donating groups at the benzothiazole position critically modulate activity . In contrast, the target compound’s unsubstituted benzothiazole may prioritize interactions with hydrophobic enzyme pockets.
Yield and Purity
Antibacterial and Antituberculosis Activity
- The 1,2,4-triazole derivatives () show MIC values of 2–8 µg/mL against S. aureus, comparable to ampicillin. The 6-nitro-substituted analogue exhibits significant antitubercular activity (MIC: 4 µg/mL) . The target compound’s lack of nitro or fluoro groups may limit its antitubercular efficacy but could reduce toxicity.
Anticancer Potential
- BZ-IV () demonstrates cytotoxicity via piperazine-mediated interactions with cellular targets. The target compound’s phenyl group may enhance binding to hydrophobic kinase domains, a hypothesis supported by docking studies in .
Enzyme Inhibition
- Compounds 6a and 6b () inhibit COX/LOX enzymes, with methoxy and hydroxyl groups critical for hydrogen bonding. The target compound’s phenylacetamide may favor hydrophobic interactions over polar binding .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | BZ-IV |
|---|---|---|---|
| Molecular Weight | 353.41 g/mol | 234.27 g/mol | 291.38 g/mol |
| logP | ~3.5 (estimated) | ~1.8 | ~2.1 |
| Hydrogen Bond Donors | 1 (amide NH) | 2 (amide NH, phenolic OH) | 1 (amide NH) |
| Solubility | Low (lipophilic phenyl) | Moderate (hydroxyl group) | Low (piperazine) |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes benzothiazole and thiazole moieties. Its synthesis typically involves multi-step reactions, often starting with the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. Various synthetic routes have been explored to enhance yield and reduce environmental impact through green chemistry techniques such as microwave irradiation and one-pot multicomponent reactions .
Antibacterial Properties
A series of studies have evaluated the antibacterial activity of this compound against several bacterial strains. For example, a derivative demonstrated promising results against Xanthomonas oryzae with an EC50 value of 156.7 µM, outperforming known bactericides like bismerthiazol . Scanning Electron Microscopy (SEM) studies confirmed that the compound disrupts bacterial cell membranes, leading to cell death .
Antifungal and Antiparasitic Activity
In addition to antibacterial effects, this compound has shown potential antifungal and nematicidal activities. For instance, it exhibited 100% mortality against Meloidogyne incognita at a concentration of 500 μg/mL after 24 hours . Such findings suggest its utility in agricultural applications as a biopesticide.
Anti-inflammatory and Anticancer Potential
Research indicates that this compound may also possess anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. Furthermore, its potential as an anticancer agent is under investigation due to its ability to inhibit specific enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the side chains and functional groups significantly influence its efficacy against different pathogens. For example, modifications in the amide-linked sidechain have been shown to affect bactericidal activity markedly .
Data Summary
| Activity | Target | EC50 (µM) | Comparison |
|---|---|---|---|
| Antibacterial | Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5) |
| Nematicidal | Meloidogyne incognita | 500 | - |
| Anti-inflammatory | Cyclooxygenase inhibition | - | Potential therapeutic application |
| Anticancer | Various cancer cell lines | - | Under investigation |
Q & A
Q. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide?
Methodological Answer: Synthesis typically involves multi-step reactions starting with benzothiazole and thiazole precursors. For example, a copper-catalyzed cyclization under reflux conditions (e.g., ethanol at 80°C for 12 hours) can form the thiazole core. Subsequent coupling with phenylacetamide derivatives is achieved via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane (DCM) . Solvent choice is critical: polar aprotic solvents (e.g., DMF) improve reaction yields compared to non-polar alternatives. Elemental analysis and NMR (¹H/¹³C) are used to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for benzothiazole (δ 7.2–8.1 ppm for aromatic protons), thiazole (δ 6.8–7.0 ppm), and acetamide (δ 2.3–2.5 ppm for CH₃).
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N/C-S bonds (~1600 cm⁻¹ and ~690 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 378.06) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Methodological Answer: The compound’s benzothiazole-thiazole scaffold is proposed to inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via competitive binding to the active site, disrupting electron transfer in anaerobic organisms . Computational docking studies (e.g., AutoDock Vina) suggest hydrogen bonding between the acetamide carbonyl and conserved residues (e.g., Arg314 in PFOR), while the thiazole moiety engages in hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer: Systematic modifications to the phenylacetamide and benzothiazole substituents reveal key trends:
- Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) enhance antimicrobial activity (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for unmodified analogs).
- Bulkier substituents on the thiazole (e.g., 4-fluorophenyl) improve selectivity for cancer cell lines (IC₅₀: 12 µM for HeLa vs. 45 µM for normal fibroblasts) . Table 1 : SAR of Substituent Effects on IC₅₀ (µM)
| Substituent | HeLa | MCF-7 | Normal Fibroblasts |
|---|---|---|---|
| -H | 45 | 52 | >100 |
| -NO₂ | 18 | 22 | 85 |
| -F | 12 | 15 | 45 |
Q. How to resolve contradictions between computational docking and experimental bioactivity data?
Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. For instance, docking may predict strong binding to PFOR (ΔG = -9.2 kcal/mol), but in vitro assays show weak inhibition (IC₅₀ > 50 µM). To address this:
- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns.
- Validate with isothermal titration calorimetry (ITC) to measure actual binding affinity (e.g., Kd = 15 µM) .
Q. What advanced techniques elucidate crystallographic and electronic properties?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds between thiazole and benzothiazole rings, d = 2.89 Å) .
- DFT calculations (B3LYP/6-311G )**: Predict HOMO/LUMO energies (e.g., HOMO = -5.8 eV, LUMO = -2.1 eV), correlating with redox activity in antioxidant assays .
Q. How to assess toxicity and selectivity in preclinical models?
Methodological Answer:
- MTT Assay : Test cytotoxicity in human hepatoma (HepG2) and primary hepatocytes. Optimal selectivity indices (SI > 3) are achieved with 4-methoxy derivatives .
- Ames Test : Confirm absence of mutagenicity at concentrations ≤25 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
